3,3-Difluoro-2,2-dimethyloxolane
Description
3,3-Difluoro-2,2-dimethyloxolane is a fluorinated cyclic ether (oxolane) featuring two fluorine atoms and two methyl groups at the 2,2- and 3,3-positions, respectively. For instance, Hoffmann-La Roche’s work on fluorinated carboxylic acids (e.g., 3,3-difluoro-2,2-dimethylbutanoic acid) highlights the role of fluorine in improving metabolic stability and bioavailability in drug candidates .
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethyloxolane |
InChI |
InChI=1S/C6H10F2O/c1-5(2)6(7,8)3-4-9-5/h3-4H2,1-2H3 |
InChI Key |
KPWHBOYBFCYBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethyloxolane typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2-dimethyloxolane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3,3-Difluoro-2,2-dimethyloxolane may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethyloxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluorinated groups or the oxolane ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3,3-Difluoro-2,2-dimethyloxolane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a fluorinated scaffold in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethyloxolane involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological and chemical entities, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
2-(2-Fluorophenyl)-1,3-dioxolane
- Molecular Formula : C₉H₉FO₂
- Molar Mass : 168.16 g/mol
- This contrasts with 3,3-difluoro-2,2-dimethyloxolane’s aliphatic structure, which lacks aromatic interactions but benefits from increased hydrophobicity due to methyl groups .
- Applications : Fluorinated aromatic oxolanes are often intermediates in agrochemicals or pharmaceuticals, leveraging fluorine’s electron-withdrawing effects to modulate reactivity.
3,3-Difluoro-2,2-dimethylbutanoic Acid
- Molecular Formula : C₆H₁₀F₂O₂
- Molar Mass : 164.14 g/mol
- Key Properties: A carboxylic acid derivative with fluorine and methyl substituents. Its synthesis involves hydrolysis of esters under basic conditions (e.g., sodium hydroxide in aqueous ethanol) .
- Applications: Used in oral formulations for hyperproliferative skin disorders, as reported by Hoffmann-La Roche. The fluorine atoms enhance metabolic stability compared to non-fluorinated analogs .
Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate
- Molecular Formula : C₉H₁₇F₂O₅P
- Molar Mass : 290.20 g/mol
- Key Properties : Features phosphonate and dihydroxy groups, enabling chelation and catalytic applications. Its crystalline form exhibits distinct thermal behavior (endothermic peaks at 54.8°C and 94.3°C) .
- Applications : Intermediate in prostaglandin synthesis, demonstrating the versatility of fluorinated compounds in complex organic syntheses .
Table 1. Comparative Analysis of Fluorinated Compounds
Key Observations :
Substituent Effects: Fluorine atoms increase electronegativity and thermal stability. For example, the crystalline phosphonate derivative shows distinct thermal transitions, while the carboxylic acid analog demonstrates improved NMR signal resolution due to fluorine’s deshielding effects.
Applications :
- Fluorinated carboxylic acids are prioritized in drug development for their stability , while phosphonates serve niche roles in synthesis . The absence of aromaticity in 3,3-difluoro-2,2-dimethyloxolane may limit its use in π-driven interactions but favor membrane permeability.
Biological Activity
3,3-Difluoro-2,2-dimethyloxolane is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.
- Molecular Formula : C₆H₁₀F₂O
- Molecular Weight : 136.14 g/mol
- IUPAC Name : 3,3-Difluoro-2,2-dimethyloxolane
- Canonical SMILES : CC1(C(CCO1)(F)F)C
Synthesis Methods
The synthesis of 3,3-Difluoro-2,2-dimethyloxolane typically involves the fluorination of 2,2-dimethyloxolane using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride. These reactions are performed under controlled conditions to achieve high yields and purity.
The biological activity of 3,3-Difluoro-2,2-dimethyloxolane is largely attributed to its fluorinated groups. The presence of fluorine atoms enhances the compound's ability to interact with biomolecules, potentially influencing enzyme activity and receptor interactions. The specific pathways and molecular targets vary depending on the application context.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that fluorinated compounds can exhibit significant enzyme inhibition properties. For instance, studies have shown that modifications in the fluorine content can alter the binding affinity of compounds to target enzymes, which is critical for drug design .
- Antimicrobial Activity : Preliminary studies suggest that 3,3-Difluoro-2,2-dimethyloxolane may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes or enzymes involved in cell wall synthesis.
- Drug Development Potential : The compound has been explored as a scaffold in medicinal chemistry for developing new therapeutic agents. Its unique properties enable it to serve as a versatile building block for synthesizing more complex molecules with desired biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 3,3-Difluoro-2,2-dimethyloxolane | C₆H₁₀F₂O | Potential enzyme inhibitor | Unique oxolane ring structure |
| 3,3,3-Trifluoro-2,2-dimethylpropionic acid | C₅H₇F₃O₂ | Antiinflammatory effects | Higher fluorine content |
| 3,5-Difluoro-2,4,6-trinitroanisole | C₇H₄F₂N₄O₆ | Explosive properties | High-energy material |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
